2-(2-thienyl)imidazo[2,1-a]isoquinoline
Description
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNEGGFOJLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and electronic effects between 2-(2-thienyl)imidazo[2,1-a]isoquinoline and related derivatives:
Key Observations :
- Electron-Rich Substituents : The 2-thienyl group provides stronger electron-donating effects than phenyl or alkyl groups, enhancing redox stability and photophysical properties .
- Planarity : Benzene-fused derivatives exhibit higher planarity, improving DNA intercalation but reducing solubility compared to thienyl-substituted analogs .
Challenges :
- Thienyl groups may complicate regioselectivity during acylation, as hetaryl rings undergo acetylation at multiple sites .
- Direct acylation of 2-thienyl derivatives is less efficient than for phenyl analogs, requiring indirect methods (e.g., 3-chloroacetylacetone intermediates) .
Anticancer Activity :
- This compound: Exhibits cytotoxicity (IC₅₀ ~0.5–1 µM) in colon and breast cancer cell lines, comparable to benzo-fused derivatives but with better solubility .
- 1-Carboxamide benzimidazo[2,1-a]isoquinoline: Superior activity (IC₅₀ < 0.1 µM) due to DNA minor groove binding, but poor bioavailability .
Fluorescence :
Q & A
Q. What are the established synthetic routes for 2-(2-thienyl)imidazo[2,1-a]isoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, where substituent diversity is controlled by the choice of diazoketoester coupling partners . Copper-catalyzed Sonogashira coupling/hydroamination reactions between 2-(2-bromophenyl)imidazoles and terminal alkynes also yield imidazo[2,1-a]isoquinoline derivatives, tolerating both electron-donating (-OMe, -Me) and electron-withdrawing (-F, -Cl) groups . Key variables include catalyst loading (e.g., 5 mol% Cp*RhCl₂ for annulation), solvent (acetonitrile for Sonogashira), and temperature (reflux conditions). Yields typically range from 51% to 90%, depending on substituents .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing thienyl and imidazo-isoquinoline moieties.
- HPLC : Purity assessment via reverse-phase HPLC with UV detection (λ = 254 nm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₇H₁₁N₃O₂S for nitro derivatives) .
- X-ray Crystallography : Resolves regioselectivity in cyclization products, critical for structural validation .
Q. What biological activities are reported for imidazo[2,1-a]isoquinoline derivatives?
- Methodological Answer : Derivatives exhibit anticancer (topoisomerase I inhibition), anti-HIV-1, and antimicrobial activities. For example, benzo[4,5]imidazo[2,1-a]isoquinolines inhibit PKA catalytic subunits, with IC₅₀ values determined via enzyme-linked immunosorbent assays (ELISAs) . Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups (e.g., -NO₂) at the 2-position for enhanced cytotoxicity .
Advanced Research Questions
Q. How can catalytic systems be optimized for regioselective synthesis of thienyl-substituted derivatives?
- Methodological Answer : Rhodium(III) catalysts (e.g., Cp*RhCl₂) enable intramolecular double C–H activation, favoring 5- or 6-substituted products. Steric effects from ortho-substituents reduce yields (e.g., 2c: 62% vs. 2a: 85%), necessitating ligand screening (e.g., AgSbF₆ as co-catalyst) . Computational modeling (DFT) predicts regioselectivity by analyzing transition-state energies for cyclization pathways .
Q. What strategies address conflicting data on biological activity across structurally similar analogs?
- Methodological Answer :
- SAR Studies : Systematic substitution at the 2-position (e.g., thienyl vs. nitrophenyl) reveals that electron-deficient groups enhance DNA intercalation, validated via fluorescence quenching assays .
- In Silico Docking : Molecular dynamics simulations identify binding affinities to targets like topoisomerase I, resolving discrepancies in reported IC₅₀ values .
- Meta-Analysis : Cross-referencing cytotoxicity data (e.g., NCI-60 screening) with substituent electronic parameters (Hammett σ constants) clarifies trends .
Q. How do photophysical properties of 2-(2-thienyl) derivatives compare to other analogs?
- Methodological Answer : Thienyl-substituted derivatives exhibit red-shifted UV-Vis absorption (λₐᵦₛ = 420–450 nm) due to extended π-conjugation, confirmed via time-resolved fluorescence. Quantum yields (Φ = 0.15–0.35) are lower than phenyl analogs, attributed to sulfur-induced non-radiative decay . Transient absorption spectroscopy quantifies triplet-state lifetimes for optoelectronic applications .
Q. What are the safety considerations for handling this compound in vitro and in vivo?
- Methodological Answer :
- In Vitro : Use fume hoods and PPE due to nitro group-derived NOₓ emissions during decomposition .
- In Vivo : Reproductive toxicity observed in guinea pigs (TDLo = 75 mg/kg) necessitates dose-response studies using OECD guidelines .
- Analytical Monitoring : LC-MS/MS detects trace metabolites in biological matrices .
Key Challenges and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
